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Compound of Interest |

Compound Name: Cedrene

CAS No.: 19069-48-8

\ J

Technical Monograph:

-Cedrene Structural Characterization, Biosynthetic Mechanics, and Isolation Protocols

Executive Summary

-Cedrene (C15H24) is a tricyclic sesquiterpene hydrocarbon and the primary volatile
component of cedarwood oil (Juniperus virginiana). Characterized by a rigid, strained [5.3.1]
undecane cage, its unique stereochemical architecture dictates both its reactivity and its
pharmacological potential. This guide provides a granular analysis of its absolute configuration,
biosynthetic origin via carbocation cascades, and a validated protocol for its isolation from
structural isomers (e.qg.,

-cedrene) using argentation chromatography.

Structural Anatomy & Stereochemistry

The chemical identity of

-cedrene is defined by its high degree of ring strain and specific stereochemical arrangement.
Unlike flexible linear terpenes, the cedrane skeleton is a rigid scaffold, making it a valuable
target for Structure-Activity Relationship (SAR) studies in drug discovery.

¢ |UPAC Name:

-2,6,6,8-tetramethyltricyclo[5.3.1.0"{1,5}Jundec-8-ene

e Molecular Formula:
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e Molecular Weight: 204.36 g/mol
o Key Structural Features:

o Tricyclic Core: A fused ring system consisting of a cyclopentane ring fused to a
bicyclo[2.2.2]octane system.

o Chirality: Four chiral centers at C1, C2, C5, and C7. The natural enantiomer is typically
levorotatory (

-cedrene).

o Gem-Dimethyl Group: Located at C6, providing steric bulk that influences enzyme binding.

o Endocyclic Double Bond: Located at C8-C9. This is the primary site for functionalization
(e.g., epoxidation, allylic oxidation).

3D Conformation & Strain

The "cage-like" structure imposes significant angle strain, particularly at the bridgehead
carbons. This strain energy drives the molecule's reactivity toward acid-catalyzed
rearrangements, often leading to skeletal migration to form the more stable zizaene or
patchoulane skeletons under harsh conditions.

Biosynthetic Origin: The Carbocation Cascade

Nature synthesizes

-cedrene through a complex cyclization of Farnesyl Diphosphate (FPP). This process is
catalyzed by

-cedrene synthase, an enzyme that manages a high-energy carbocation cascade without
quenching the intermediate prematurely.

Mechanism Description:

« lonization: FPP ionizes to form the nerolidyl diphosphate (NDP) intermediate (via
stereochemical isomerization).
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e Cyclization: NDP undergoes ionization to the bisabolyl cation, followed by a secondary
cyclization to the acorenyl cation.

e Ring Closure: The acorenyl cation undergoes a specific conformational fold, allowing a final
closure to the cedryl cation.

» Deprotonation: A regiospecific proton abstraction at C9 yields the C8=C9 double bond of

-cedrene.

Farnesyl Diphosphate
(G5

()-Alpha-Cedrene

Click to download full resolution via product page
Figure 1: Biosynthetic pathway of

-cedrene from FPP precursor via cationic intermediates.
Analytical Fingerprinting

Accurate identification requires distinguishing

-cedrene from its isomer

-cedrene (exocyclic double bond). Nuclear Magnetic Resonance (NMR) is the definitive tool.

Diagnostic NMR Signals ()
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Chemical Shift
. ( . Structural
Nucleus Signal Type Assighment L
Significance
ppm)
Distinguishes
Vinylic Proton 5.20 - 5.30 (m) H-9 (endo) from

(exo, ~4.6 ppm).

Allylic Protons

Coupling to

vinylic proton
1.70-1.85 (m) H-10 ] _

confirms ring

position.

Methyl

Vinyl methyl
C-15 group;

deshielded by

double bond.

1.60 - 1.70 (s)

Methyls

Three singlets
(C12, C13, C14)
0.80-1.20 (s) Tertiary characteristic of
the gem-dimethyl
and bridgehead.

Olefinic C

Methine carbon
~119.0 C-9 of the double
bond.

Olefinic C

Quaternary
~140.0 C-8 carbon of the
double bond.

Isolation Protocol: Argentation Chromatography

Standard fractional distillation is often insufficient to separate

-cedrene from
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-cedrene due to their nearly identical boiling points. The preferred method for high-purity
isolation is Silver Nitrate (

) Impregnated Silica Gel Chromatography.

Principle: Silver ions (

) form reversible

-complexes with the double bonds. The stability of this complex depends on the steric
accessibility of the alkene. The endocyclic double bond of

-cedrene binds differently than the exocyclic bond of

-cedrene, altering their retention times.

Step-by-Step Workflow

o Adsorbent Preparation:

Dissolve

[e]

in water (10% w/w relative to silica).

o

Slurry with silica gel (230-400 mesh).

[¢]

Evaporate water under vacuum (rotary evaporator) in the dark (silver salts are
photosensitive).

Activate in an oven at 120°C for 4 hours.

[¢]

e Column Packing:

o Pack the column using hexane as the solvent. Ensure the column is wrapped in aluminum
foil to prevent light degradation.

e Elution Gradient:

o Load the cedarwood oil fraction (pre-enriched by distillation).

o Elute with a gradient of Hexane
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Hexane:Diethyl Ether (98:2).
o -Cedrene typically elutes before

-cedrene due to the steric hindrance of the trisubstituted endocyclic double bond
weakening the

interaction compared to the more accessible exocyclic bond of
-cedrene.

e Recovery:
o Wash fractions with brine to remove leached silver ions.
o Dry over

and concentrate.
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Click to download full resolution via product page

Figure 2: Purification workflow utilizing pi-complexation differences between isomers.

Pharmacological Potential & Drug Development

-Cedrene is transitioning from a fragrance ingredient to a bioactive lead compound.

e Anti-Obesity (MOR23 Ligand): Research indicates

-cedrene acts as a ligand for the olfactory receptor MOR23 in non-olfactory tissues.
Activation of this receptor in adipocytes and skeletal muscle has been shown to reduce lipid
accumulation and improve insulin sensitivity.

¢ Antineoplastic Activity: In vitro studies demonstrate cytotoxicity against human leukemia and
lung carcinoma cell lines. The mechanism involves the induction of apoptosis via
mitochondrial pathways.
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Preclinical Formulation: Due to high lipophilicity (LogP ~6.5), delivery systems such as nano-
emulsions or cyclodextrin inclusion complexes are required to improve bioavailability for oral
or parenteral administration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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